REACTION_CXSMILES
|
[Cl:1][O-].[Ca+2].Cl[O-].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[F:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[C:18](O)=[O:19]>O>[F:14][C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[C:18]([Cl:1])=[O:19] |f:0.1.2,3.4.5,6.7|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Ca+2].Cl[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CC1OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was shaken for about 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
by warming in 200 ml
|
Type
|
ADDITION
|
Details
|
A warm solution containing 35 g
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass funnel
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Type
|
WASH
|
Details
|
The filtrate cake of calcium carbonate was washed with 40 ml
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Type
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CUSTOM
|
Details
|
The combined filtrates were placed in a one liter round bottom flask
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Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
To the stirred solution was added 16.8 g
|
Type
|
TEMPERATURE
|
Details
|
of 3-fluoro-4-methoxyacetophenone and the stirred suspension was cautiously warmed to 60° C. whereupon an exothermic reaction
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Type
|
CUSTOM
|
Details
|
to rise to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 60° C.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
WAIT
|
Details
|
was then kept at 60°-70° C. on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature with continued stirring
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered and to the filtrate
|
Type
|
ADDITION
|
Details
|
was added 10 g
|
Type
|
CUSTOM
|
Details
|
of water to destroy the excess hypochlorite
|
Type
|
ADDITION
|
Details
|
of concentrated hydrochloric acid and additional water was added
|
Type
|
STIRRING
|
Details
|
to facilitate stirring due to copious formation of white solid
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of acetonitrile and air-dried
|
Type
|
CUSTOM
|
Details
|
to yield 12.9 g
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |